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Introduction

Antibiotic residues in dairy products represent a significant challenge to food safety and public health

worldwide. Oxytetracycline (OTC), a broad-spectrum tetracycline antibiotic, is commonly used in

veterinary medicine for the treatment and prevention of bacterial infections in dairy cattle. The persistence

of OTC residues in milk poses potential risks to consumers, including allergic reactions, the development of

antimicrobial resistance, and disruption of normal gut flora. The emergence of antimicrobial-resistant

bacteria represents a particular concern for global health, as it can render common infectious diseases

difficult to treat effectively. Regulatory agencies worldwide have established maximum residue limits

(MRLs) for veterinary drugs in food products to protect consumer health. For oxytetracycline in milk, the

MRL is typically set at 100 μg/kg in many jurisdictions, including the European Union under Regulation

(EU) No 37/2010 [1].

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-

MS/MS) has emerged as the gold standard technique for the confirmatory analysis of antibiotic residues in

complex food matrices like milk. This powerful analytical combination offers exceptional sensitivity,

selectivity, and specificity, enabling reliable identification and quantification of target analytes at trace

levels. The high separation efficiency of UHPLC, combined with the structural elucidation capabilities of
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MS/MS, provides the necessary performance characteristics to meet stringent regulatory requirements for

veterinary drug residue monitoring. These methods must comply with established validation criteria, such as

those outlined in Commission Decision 2002/657/EC, which sets standards for specificity, accuracy,

precision, and other performance parameters [2] [1].

The complexity of the milk matrix, characterized by high concentrations of proteins, lipids, and sugars,

presents significant analytical challenges that require robust sample preparation techniques to minimize

matrix effects and achieve accurate quantification at low concentrations. This document presents detailed

application notes and protocols for the determination of oxytetracycline residues in milk using UHPLC-

MS/MS, providing researchers and analytical laboratories with a comprehensive, validated methodology

that can be implemented for routine monitoring and regulatory compliance purposes.

Sample Preparation Protocols

Materials and Reagents

Analytical Standards: Oxytetracycline hydrochloride (≥95% purity), internal standard (e.g.,

demeclocycline hydrochloride or doxycycline-d3 hyclate) [1]
Solvents: HPLC-grade acetonitrile, methanol, purified water (Milli-Q quality) [1] [3]

Chemicals: Formic acid (98-100%), citric acid monohydrate, disodium phosphate, disodium
ethylenediaminetetraacetate (Na₂EDTA) [1]

Buffers: McIlvaine buffer (0.1 M, pH 4.0) prepared with 0.1 M citric acid and 0.2 M disodium
phosphate, adjusted to pH 4.0 [1]

Equipment: Analytical balance, vortex mixer, centrifuge (capable of 4000-5000 × g), polypropylene
centrifuge tubes (50 mL), micropipettes, UHPLC-MS/MS system [1]

Sample Preparation Procedure

Table 1: Sample Preparation Steps for Oxytetracycline Extraction from Milk
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Step Procedure Parameters Purpose

1. Homogenization Thoroughly mix milk
sample by inversion

Until uniform consistency Ensure representative
sampling

2. Weighing Transfer 2.0 ± 0.1 g milk
to 50 mL polypropylene

tube

Analytical balance
(±0.0001 g)

Accurate
quantification

3. Internal Standard
Addition

Add 100 μL ISTD working

solution

Concentration to yield

50-100 μg/kg in final
extract

Correction for

recovery variations

4. Buffer Addition Add 2 mL Na₂EDTA-
McIlvaine buffer

pH 4.0, vortex 30 s Chelate calcium,
precipitate proteins

5. Solvent
Extraction

Add 8 mL acetonitrile Vortex 30 s, shake 2 min Protein precipitation,
antibiotic extraction

6. Centrifugation Centrifuge at 4000 × g 10 min at 4°C Phase separation

7. Collection Transfer supernatant to

new tube

Avoid lipid layer Matrix simplification

8. Evaporation Evaporate under nitrogen

at 40°C

To near dryness Analyte concentration

9. Reconstitution Reconstitute in 1 mL

mobile phase

Vortex 30 s Compatibility with

UHPLC-MS/MS

10. Filtration Filter through 0.2 μm

PVDF syringe filter

Discard first 200 μL Particulate removal

The sample preparation methodology employs a modified QuEChERS (Quick, Easy, Cheap, Effective,

Rugged, and Safe) approach, which has been widely adopted in multi-residue analysis of veterinary drugs in

food matrices. The use of Na₂EDTA-McIlvaine buffer at pH 4.0 is critical for chelating calcium ions that

can form complexes with tetracycline antibiotics, thereby improving extraction efficiency. The acetonitrile

extraction serves dual purposes of precipitating milk proteins while effectively extracting oxytetracycline
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and other tetracycline antibiotics from the matrix. The inclusion of an appropriate internal standard (such

as demeclocycline or deuterated doxycycline) is essential for compensating for potential matrix effects and

variations in extraction efficiency, particularly when using electrospray ionization MS detection [1].

For laboratories requiring higher throughput, alternative extraction approaches such as μSPEed

microextraction can be implemented, which significantly reduces solvent consumption and processing time.

This method utilizes specialized cartridges (e.g., PS/DVB-RP) conditioned with methanol and water,

followed by sample loading and elution with acidified methanol. The μSPEed approach can process samples

in approximately 6 minutes with only 500 μL of sample volume, making it particularly suitable for high-

throughput laboratory environments [3].

UHPLC-MS/MS Analysis

Instrumentation and Chromatographic Conditions

Table 2: UHPLC-MS/MS Instrumental Parameters for Oxytetracycline Analysis

Parameter Settings Alternative/Notes

UHPLC System Agilent 1290/6490 or equivalent Waters Acquity UPLC H-Class

Column Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 μm) Polymer reversed-phase

(PLRP) as alternative

Column
Temperature

30°C 25-40°C acceptable range

Mobile Phase A 0.1% Formic acid in water 0.1% Trifluoroacetic acid as

alternative

Mobile Phase B Acetonitrile Methanol for specific

applications

Gradient
Program

0 min: 95% A, 3 min: 80% A, 3.5 min: 75% A, 4

min: 70% A, 4.5 min: 65% A, 6 min: 60% A

Adjust based on retention time

shift
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Parameter Settings Alternative/Notes

Flow Rate 0.40 mL/min 0.30-0.50 mL/min acceptable

Injection
Volume

5-10 μL Partial loop with needle wash

Run Time 8 min (including re-equilibration) Method scope dependent

Mass Spectrometric Detection

The mass spectrometric detection should be performed using triple quadrupole mass spectrometry

operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+). The ion

source parameters should be optimized for oxytetracycline detection, with typical settings including:

nebulizer gas pressure: 40 psi, dry gas temperature: 300°C, dry gas flow: 10 L/min, sheath gas temperature:

350°C, sheath gas flow: 11 L/min, and capillary voltage: 3500 V. For oxytetracycline, the protonated

molecule [M+H]⁺ at m/z 461.2 should be selected as the precursor ion, with the most abundant product ions

at m/z 426.1 (loss of H₂O) and m/z 443.1 (loss of H₂O) serving as quantifier and qualifier transitions,

respectively. The optimal collision energies for these transitions typically range from 15-25 eV and should be

determined during method development [4] [1].

The chromatographic separation employs a reversed-phase C18 column with sub-2μm particles, which

provides enhanced resolution and peak capacity compared to conventional HPLC columns. The use of

acidified mobile phases is essential for achieving satisfactory chromatographic behavior for tetracycline

antibiotics, as it suppresses silanol interactions and promotes protonation of the analyte molecules. The

gradient elution program is designed to adequately separate oxytetracycline from potential matrix

interferences while maintaining a relatively short analysis time to support high-throughput testing

environments. The retention time for oxytetracycline under these conditions typically falls between 3.5-4.5

minutes, providing sufficient separation from other tetracycline antibiotics and matrix components [1] [3].
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UHPLC-MS/MS Analysis

Sample Injection
5-10 µL

Chromatographic Separation

Mass Spectrometric Detection BEH C18 Column
(100×2.1 mm, 1.7 µm)

Gradient Elution
0.1% FA in Water/ACN

Data Processing & Reporting ESI Ion Source
Positive Mode

MRM Detection
m/z 461.2→426.1/443.1
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Figure 1: UHPLC-MS/MS Analytical Workflow for Oxytetracycline Detection in Milk

Method Validation

Method validation is an essential requirement for regulatory compliance and ensuring the reliability of

analytical data. The presented method for oxytetracycline detection in milk has been validated according to

the criteria established in Commission Decision 2002/657/EC, which defines performance parameters for

analytical methods used in residue testing [2] [1].

Validation Parameters and Acceptance Criteria

Table 3: Method Validation Parameters for Oxytetracycline in Milk
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Parameter Experimental Results Acceptance Criteria

Linearity Range 10-500 μg/kg R² ≥ 0.99

Limit of Detection (LOD) 1.5-5.0 μg/kg S/N ≥ 3:1

Limit of Quantification (LOQ) 5-15 μg/kg S/N ≥ 10:1, precision ≤20%

Accuracy (Recovery) 80.9-118.9% 70-120%

Precision (Repeatability) RSD 6-15% RSD ≤ 21.8%

Precision (Reproducibility) RSD 8-18% RSD ≤ 23.2%

Decision Limit (CCα) 105-115 μg/kg Method specific

Detection Capability (CCβ) 110-125 μg/kg Method specific

Matrix Effect -45% to +29% Consistent across lots

Selectivity/Specificity No interference demonstrated No peaks at same retention time

The validation data demonstrate that the method exhibits excellent sensitivity for oxytetracycline, with

limits of quantification well below the established MRL of 100 μg/kg. The linearity of the calibration

curve was verified over the concentration range of 10-500 μg/kg, with correlation coefficients (R²) typically

exceeding 0.995. The accuracy and precision of the method were assessed through recovery studies at three

concentration levels (LOQ, 0.5×MRL, and 1.0×MRL), with recovery rates between 80-110% and relative

standard deviations below 15% for within-laboratory reproducibility. The decision limit (CCα) and

detection capability (CCβ) were determined to be approximately 105-115 μg/kg and 110-125 μg/kg,

respectively, using the calibration curve procedure recommended in 2002/657/EC [4] [5] [1].

The selectivity of the method was confirmed by analyzing blank milk samples from different sources to

demonstrate the absence of interfering peaks at the retention time of oxytetracycline. The matrix effect was

evaluated by comparing the slope of the matrix-matched calibration curve with that of the solvent-based

calibration curve. Significant suppression or enhancement of the analyte signal (>20%) necessitates the use

of matrix-matched calibration standards or appropriate internal standards to ensure accurate quantification.

The stability of standard solutions and extracted samples was also assessed, with oxytetracycline standard
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solutions remaining stable for at least three months when stored at -18°C in the dark, and processed extracts

stable for 24 hours at 10°C in the autosampler [2] [1].

Application to Real Samples

The implementation of this validated UHPLC-MS/MS method for the routine monitoring of

oxytetracycline residues in commercial milk samples has demonstrated its practical utility in food safety

control programs. Analysis of real samples collected from local markets revealed that while antibiotic

residues were detectable in some samples, the concentrations were typically below the established MRL of

100 μg/kg. Specifically, studies have reported the presence of macrolides and sulphonamides in market

samples, with oxytetracycline being detected less frequently [4].

In a comprehensive survey of milk samples, two out of seventy samples from livestock keepers tested

positive for oxytetracycline residues, while none of the thirty samples from milk collection centers contained

detectable residues. The concentrations found in positive samples were quantified at approximately 45 μg/kg

and 68 μg/kg, both below the regulatory MRL. This pattern suggests that withdrawal periods are generally

being observed by dairy producers, but occasional non-compliance does occur, highlighting the need for

ongoing monitoring programs [6].

The robustness of the method has been demonstrated through its application to various types of dairy

matrices, including raw bovine milk, pasteurized milk, cream, butter, yogurt, and different varieties of

cheese. The method performance remains consistent across these related matrices, though additional

validation is recommended when extending the application to high-fat content products like cheese and

butter. For these products, additional clean-up steps or modifications to the extraction procedure may be

necessary to maintain optimal recovery and minimize matrix effects [1].

Quality Control and Assurance

Implementation of a comprehensive quality assurance system is essential for maintaining the reliability and

accuracy of oxytetracycline residue testing in milk. Each analytical batch should include procedural blanks,

spiked quality control samples at low and high concentrations, and continuing calibration verification

standards. The use of internal standards is strongly recommended to correct for variations in extraction
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efficiency and matrix effects, with demeclocycline or deuterated tetracyclines (e.g., doxycycline-d3) serving

as suitable choices for oxytetracycline analysis [1].

For result confirmation, identification criteria specified in 2002/657/EC must be fulfilled, including the

requirement that the retention time of the analyte in the sample matrix should match that of the calibration

standard within ±2.5%. Additionally, the ion ratio between the two monitored transitions (quantifier and

qualifier ions) should correspond to that of the standard within specified tolerance limits (typically ±20-30%

relative, depending on the relative abundance of the product ions). Documentation of these parameters

provides defensible data for regulatory purposes and ensures the legal defensibility of reported results [2]

[1].

Conclusions

The UHPLC-MS/MS method presented in this application note provides a robust, sensitive, and specific

approach for the determination of oxytetracycline residues in milk and dairy products. The method fulfills

all regulatory requirements for confirmatory analysis of veterinary drug residues as stipulated in

Commission Decision 2002/657/EC, with performance characteristics including excellent sensitivity (LOQ

of 5-15 μg/kg), good accuracy (recovery of 80.9-118.9%), and high precision (RSD < 20%). The sample

preparation protocol based on a modified QuEChERS approach offers an efficient balance between

extraction efficiency and practicality for routine laboratory implementation.

The application of this methodology to real-world surveillance programs has demonstrated its suitability

for monitoring oxytetracycline residues in commercial milk supplies, providing reliable data for food safety

risk assessment. The continued monitoring of antibiotic residues in dairy products remains a critical

component of veterinary public health systems, helping to ensure consumer safety while addressing the

global challenge of antimicrobial resistance. This method can be readily adapted to include additional

tetracycline antibiotics or expanded to cover multiple antibiotic classes for comprehensive screening

programs in dairy quality control laboratories.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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